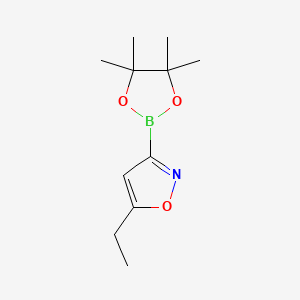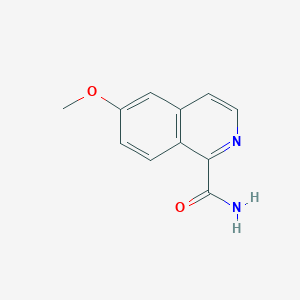
6-Methoxyisoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyisoquinoline-1-carboxamide is an organic compound with the molecular formula C11H10N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyisoquinoline-1-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with 6-methoxyisoquinoline.
Carboxylation: The introduction of the carboxamide group can be achieved through a carboxylation reaction. This involves the reaction of 6-methoxyisoquinoline with a suitable carboxylating agent, such as phosgene or carbon dioxide, under controlled conditions.
Amidation: The carboxylated intermediate is then subjected to amidation, where it reacts with ammonia or an amine to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where the reactions are carried out in a continuous stream rather than batch processes, allowing for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyisoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxyisoquinoline-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 6-Methoxyisoquinoline-1-carboxamide exerts its effects depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, altering their activity. For example, it could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Pathways Involved: The compound may influence signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyisoquinoline: Lacks the carboxamide group but shares the methoxy and isoquinoline structure.
Isoquinoline-1-carboxamide: Similar structure but without the methoxy group.
Uniqueness
6-Methoxyisoquinoline-1-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which can influence its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-methoxyisoquinoline-1-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-15-8-2-3-9-7(6-8)4-5-13-10(9)11(12)14/h2-6H,1H3,(H2,12,14) |
InChI Key |
MYLAZRBWFGOGFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


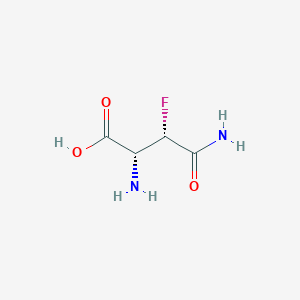

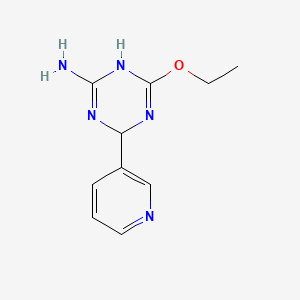
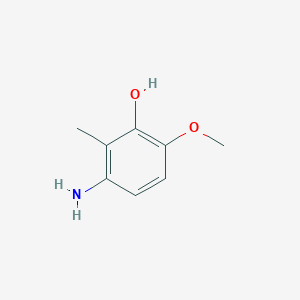
![6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
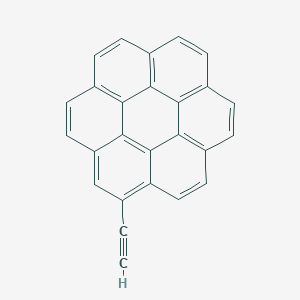


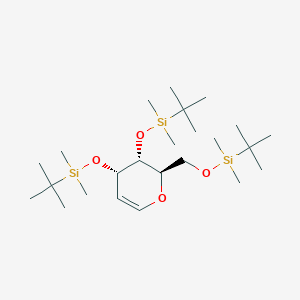
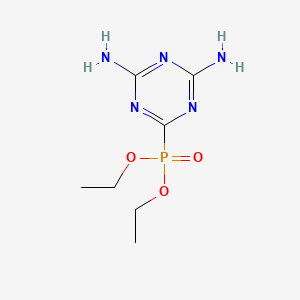
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)


